
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-3-(trifluoromethyl)pyridine N-oxide, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
Uniqueness
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the dimethylamino and trifluoromethyl groups attached to the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Biological Activity
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:
This compound's unique properties arise from the trifluoromethyl group, which has been shown to influence the pharmacokinetics and dynamics of various drugs.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular proteins and enzymes.
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit various enzymes, including matrix metalloproteinases (MMPs), which play crucial roles in cancer metastasis and tissue remodeling. In particular, it has shown significant inhibitory effects against MMP-2 and MMP-9, which are implicated in tumor progression .
- Anticancer Activity : Research has demonstrated that this compound exhibits potent anticancer properties. For instance, it has been shown to inhibit cell proliferation in triple-negative breast cancer (TNBC) cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyridine ring and the introduction of electron-withdrawing groups, such as trifluoromethyl, enhance biological activity. A comparative analysis with similar compounds reveals that the presence of both a trifluoromethyl group and a dimethylamino moiety is crucial for maintaining high potency against cancer cells .
Compound | IC50 (μM) | Biological Activity |
---|---|---|
This compound | 0.126 | Anticancer activity in TNBC |
5-Fluorouracil | 17.02 | Standard chemotherapeutic |
Compound X | 0.87 | Selective for cancer cells |
Case Studies
- Antitumor Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 TNBC cells, treatment with this compound led to significant inhibition of lung metastasis compared to control groups . This underscores the compound's potential as a therapeutic agent in oncology.
- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves targeting bacterial enzymes essential for cell viability without causing rapid cytotoxicity in human cells .
Properties
IUPAC Name |
N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)7-6(8(9,10)11)4-3-5-12-7/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWHWLJRIBPLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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